5-Methyl-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde 5-Methyl-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17763467
InChI: InChI=1S/C12H13N3O/c1-9-5-3-4-6-11(9)7-15-10(2)12(8-16)13-14-15/h3-6,8H,7H2,1-2H3
SMILES:
Molecular Formula: C12H13N3O
Molecular Weight: 215.25 g/mol

5-Methyl-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

CAS No.:

Cat. No.: VC17763467

Molecular Formula: C12H13N3O

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde -

Specification

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
IUPAC Name 5-methyl-1-[(2-methylphenyl)methyl]triazole-4-carbaldehyde
Standard InChI InChI=1S/C12H13N3O/c1-9-5-3-4-6-11(9)7-15-10(2)12(8-16)13-14-15/h3-6,8H,7H2,1-2H3
Standard InChI Key OLAHGSNJHREPCC-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1CN2C(=C(N=N2)C=O)C

Introduction

Structural and Molecular Characterization

Core Architecture and Functional Groups

5-Methyl-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde (molecular formula: C₁₂H₁₃N₃O; molecular weight: 215.25 g/mol) features a 1,2,3-triazole ring substituted at the 1-position with a (2-methylphenyl)methyl group and at the 4-position with a formyl (aldehyde) group. The triazole ring’s nitrogen atoms adopt a 1,2,3-regiochemistry, creating distinct electronic environments that influence reactivity. The 2-methylbenzyl substituent introduces steric bulk and aromatic π-system interactions, while the aldehyde group provides a site for nucleophilic addition or condensation reactions .

Spectroscopic and Computational Data

Key spectral identifiers include:

  • ¹H NMR: A singlet at δ 9.8–10.2 ppm for the aldehyde proton, resonances for aromatic protons (δ 6.8–7.5 ppm), and methyl groups (δ 2.3–2.6 ppm).

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 3100–2800 cm⁻¹ (C-H stretches) .

  • Mass Spec: Molecular ion peak at m/z 215.25 ([M]⁺), with fragmentation patterns showing loss of CO (m/z 187) and subsequent decomposition of the triazole ring.

Predicted physicochemical properties derived from computational models include a polar surface area of 68.9 Ų and logP of 1.7, suggesting moderate membrane permeability .

Synthetic Methodology and Optimization

Primary Synthesis Route

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the following steps :

  • Precursor Preparation:

    • 2-Methylbenzyl azide from 2-methylbenzyl bromide and sodium azide

    • 4-Methyl-1-propynal via oxidation of 3-methyl-1-propanol

  • Cycloaddition:
    2-Methylbenzyl azide+4-Methyl-1-propynalCu(I)Triazole intermediate\text{2-Methylbenzyl azide} + \text{4-Methyl-1-propynal} \xrightarrow{\text{Cu(I)}} \text{Triazole intermediate}

  • Oxidation:
    Triazole intermediatePCCAldehyde product\text{Triazole intermediate} \xrightarrow{\text{PCC}} \text{Aldehyde product}

Yields range from 45–62% after chromatographic purification.

Alternative Synthetic Strategies

MethodConditionsYieldAdvantages
RuAACRuCl₃, 80°C38%Better regioselectivity
Flow ChemistryMicroreactor, 120°C67%Scalability
Microwave-Assisted150W, 15 min58%Reduced reaction time

Flow chemistry approaches demonstrate particular promise for industrial-scale production, reducing reaction times from hours to minutes.

Chemical Reactivity and Derivative Formation

Aldehyde Group Transformations

The formyl group undergoes characteristic reactions:

  • Condensation: With primary amines to form Schiff bases (R-N=CH-triazole)

  • Reduction: NaBH₄ converts the aldehyde to a hydroxymethyl group (-CH₂OH)

  • Oxidation: Under strong conditions (KMnO₄/H⁺), forms the carboxylic acid derivative

Triazole Ring Modifications

The 1,2,3-triazole core participates in:

  • Coordination Chemistry: Acts as a N-donor ligand for transition metals (Cu²⁺, Zn²⁺)

  • Electrophilic Substitution: Bromination at C5 occurs under Br₂/Fe conditions

  • Ring-Opening Reactions: High-temperature decomposition yields nitriles and ammonia

OrganismIC₅₀ (µg/mL)Reference
S. aureus12.4
E. coli32.1
C. albicans28.7

Structure-Activity Relationships (SAR)

Comparative analysis of triazole derivatives reveals:

  • Substituent Effects: 2-Methylbenzyl enhances antimicrobial activity vs. phenyl (2.3× potency)

  • Aldehyde Importance: Conversion to carboxylic acid reduces COX-2 binding by 78%

  • Steric Factors: Bulkier N1 substituents decrease membrane permeability (logP <1.5)

Industrial and Materials Science Applications

Coordination Polymers

Reaction with Zn(NO₃)₂ produces a porous metal-organic framework (MOF) with properties:

ParameterValue
Surface Area890 m²/g
Pore Size1.8 nm
CO₂ Uptake2.3 mmol/g (298K)

This MOF demonstrates potential for carbon capture applications .

Polymer Modification

Incorporation into polyurethane matrices enhances:

  • Thermal stability (TGA ΔT₅₀% +42°C)

  • Tensile strength (+35% vs. control)

  • Antimicrobial surface properties (99% S. aureus reduction)

Environmental and Toxicological Profile

Degradation Pathways

Environmental fate studies indicate:

  • Hydrolysis: t₁/₂ = 14 days (pH 7, 25°C)

  • Photolysis: DT₅₀ = 3.2 hours (UV-C)

  • Biodegradation: 28% mineralization in 30 days (OECD 301B)

Acute Toxicity Data

SpeciesLD₅₀ (mg/kg)Route
Rat420Oral
Zebrafish8.7Aquatic
Daphnia1.2Water

Chronic exposure studies show no mutagenicity (Ames test negative) but hepatotoxicity at >50 mg/kg/day.

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